
2',3'-Dideoxy-2',3'-didehydroadenosine
Übersicht
Beschreibung
Beta-L-D4A: Diese Verbindung ist ein potenter Inhibitor der Virusreplikation und wurde ausgiebig auf ihre antiviralen Eigenschaften untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Beta-L-D4A beinhaltet die Dehydrierung und Deoxygenierung von Adenosin. Der Prozess umfasst in der Regel die folgenden Schritte:
Dehydrierung: Adenosin wird mit einem Dehydrierungsmittel behandelt, um Wasserstoffatome aus den 2'- und 3'-Positionen zu entfernen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Beta-L-D4A folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Große Mengen an Adenosin werden unter kontrollierten Bedingungen Dehydrierungs- und Deoxygenierungsreaktionen unterzogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-D4A involves the dehydrogenation and deoxygenation of adenosine. The process typically includes the following steps:
Dehydrogenation: Adenosine is treated with a dehydrogenating agent to remove hydrogen atoms from the 2’ and 3’ positions.
Industrial Production Methods: Industrial production of beta-L-D4A follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are subjected to dehydrogenation and deoxygenation reactions under controlled conditions.
Purification: The crude product is purified using techniques such as ion exchange chromatography to obtain high-purity beta-L-D4A.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Beta-L-D4A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beta-L-D4A kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Beta-L-D4A kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Beta-L-D4A, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
HIV Treatment:
2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .
Hepatitis B Virus:
The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that this compound can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .
Synthesis and Derivatives
The synthesis of this compound has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .
Table 1: Synthesis Methods and Yields
Method | Yield (%) | Environmental Impact |
---|---|---|
Traditional Chemical Synthesis | Varies | High |
Radical Deoxygenation Protocol | 80% | Low |
Enzymatic Transformation | 95% | Very Low |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .
- Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with this compound resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .
Wirkmechanismus
Beta-L-D4A exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for viral replication. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. This mechanism is particularly effective against hepatitis B virus and human immunodeficiency virus .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Lamivudin (3TC): Ein weiteres Nukleosidanalog, das zur Behandlung des Hepatitis-B-Virus und des humanen Immundefizienzvirus eingesetzt wird.
Adefovir: Ein Nukleotidanalog, das zur Behandlung des Hepatitis-B-Virus eingesetzt wird.
Vergleich: Beta-L-D4A ist in seiner Struktur und seinem Wirkmechanismus einzigartig. Es hat im Vergleich zu Lamivudin und anderen ähnlichen Verbindungen eine höhere Potenz und geringere Toxizität gezeigt. Seine Fähigkeit, die Virusreplikation bei niedrigeren Konzentrationen zu hemmen, macht es zu einem vielversprechenden Kandidaten für die antivirale Therapie .
Biologische Aktivität
2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.
Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.
Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.
Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .
- Molecular Formula : C10H11N5O2
- Molecular Weight : 233.23 g/mol
- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.
Cellular Effects
d4A influences various cellular processes by inhibiting viral replication:
- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.
- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.
- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.
Case Studies and Experimental Data
-
Antiviral Efficacy :
- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .
- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .
-
Dosage Effects in Animal Models :
- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.
- Metabolic Pathways :
Comparative Analysis
Property | This compound (d4A) | 2',3'-Dideoxyadenosine (ddA) |
---|---|---|
Molecular Formula | C10H11N5O2 | C10H13N5O3 |
Antiviral Activity | High against HBV and HIV | Moderate against HIV |
Stability | Stable under standard conditions | Less stable |
Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |
Eigenschaften
IUPAC Name |
[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOUIPRAAGUGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-48-9 | |
Record name | 2',3'-Dideoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.